Octaphenyloctasilsesquioxane (OPS) is a unique nanostructured chemical compound that has garnered significant attention due to its potential as a building block for the creation of functional materials. The cubic symmetry and nanometer size of OPS make it an ideal candidate for assembling materials with precise control over their structure and properties. The synthesis of OPS and its derivatives has been explored through various methods, aiming to enhance their solubility, reactivity, and overall utility in material science applications1 3 5.
OPS has been successfully functionalized to create octa(carboxyphenyl) silsesquioxane (OCS), which serves as a robust nanobuilding-block. The facile synthesis of OCS, characterized by various spectroscopic methods, opens the door to the preparation of a wide range of functional materials1.
In the field of polymer science, OPS derivatives have been utilized to enhance the thermal stability of composites. The study of PDMS composites with Vi-POSS, silica, and Ph-POSS revealed that the chemical incorporation of Vi-POSS altered the decomposition mechanism of PDMS, leading to improved thermal resistance2.
The synthesis of para-Octaiodophenylsilsesquioxane (I8OPS) demonstrates the potential of OPS to act as a nearly perfect nano-building block. I8OPS can be further functionalized using conventional catalytic coupling reactions, suggesting its use in developing diverse materials with novel photonic, electronic, and structural properties3.
OPS has also been used to create nanocomposites with enhanced properties. For example, octa(aminophenyl)silsesquioxane (OAPS) was synthesized and incorporated into bismaleimide-diamine resin, resulting in materials with higher decomposition temperatures and increased char yields. The glass transition temperature of these nanocomposites was also significantly improved4.
A two-step reaction was developed to prepare OPS from phenyltrichlorosilane, which can be modified by electrophilic reactions to create functionalized compounds. These compounds serve as three-dimensional building blocks for the construction of nanocomposites, demonstrating the versatility of OPS in material synthesis5.
Octaphenylsilsesquioxane is synthesized from phenyl silanes, particularly phenyltrimethoxysilane or phenyltrichlorosilane, through hydrolysis and polycondensation processes. This compound is classified as an organosilicon material due to the presence of silicon atoms in its structure, and it falls into the broader category of silsesquioxanes, which are noted for their hybrid organic-inorganic characteristics.
The synthesis of octaphenylsilsesquioxane typically involves the following methods:
The molecular structure of octaphenylsilsesquioxane consists of a central silicon-oxygen framework surrounded by eight phenyl groups. The general formula can be represented as , indicating the presence of eight phenyl rings per silicon atom.
Octaphenylsilsesquioxane participates in various chemical reactions due to its functional groups. Some notable reactions include:
The mechanism of action for octaphenylsilsesquioxane primarily revolves around its ability to form stable covalent bonds with various substrates. When subjected to chemical reactions such as polymerization or functionalization:
Octaphenylsilsesquioxane exhibits several notable physical and chemical properties:
Octaphenylsilsesquioxane has diverse applications across various fields:
Octaphenylsilsesquioxane (OPS), with the chemical formula C₄₈H₄₀O₁₂Si₈ and molecular weight 1033.51 g/mol, represents a prototypical polyhedral oligomeric silsesquioxane (POSS) compound characterized by a well-defined inorganic silica-like core surrounded by an organic phenyl periphery [1] [6]. This perfectly symmetrical T8 cage structure—comprising eight silicon atoms, twelve oxygen atoms, and eight phenyl substituents—serves as a molecular platform for designing advanced hybrid materials. Its unique architecture combines nanoscale precision (1-3 nm) with exceptional thermal stability and chemical tunability, positioning OPS as a critical building block in nanotechnology and materials science [1] [5]. The phenyl groups provide organic compatibility and sites for further functionalization, while the siloxane core imparts remarkable thermal resilience, with decomposition temperatures exceeding 400°C and maintaining structural integrity up to 350°C [4] [9].
Table 1: Fundamental Molecular Properties of Octaphenylsilsesquioxane
Property | Value | Reference |
---|---|---|
CAS Registry Number | 5256-79-1 | [4] [8] |
Molecular Formula | C₄₈H₄₀O₁₂Si₈ | [6] [9] |
Average Molecular Weight | 1033.51 g/mol | [6] [8] |
Density | 1.4 ± 0.1 g/cm³ | [4] |
Melting Point | >350°C | [4] [9] |
Synonyms | Octaphenyl-POSS®, PSS-Octaphenyl substituted, Perphenyloctasilsesquioxane | [6] [9] |
The scientific journey of silsesquioxanes began in 1946 with Walter A. Scott's pioneering synthesis of octamethylsilsesquioxane, marking the first intentional creation of a molecular silica framework [1] [5]. This foundational work demonstrated that controlled hydrolysis of trifunctional organosilicon precursors—particularly organotrichlorosilanes—could yield discrete cage structures rather than uncontrolled polymeric networks. The term "silsesquioxane" derives from "sil" (silicon), "sesqui" (one and a half), and "oxane" (oxygen), reflecting the empirical RSiO₁.₅ stoichiometry where silicon atoms connect through oxygen bridges while bonded to organic substituents [1]. While early efforts focused on methyl and hydride derivatives, phenyl-substituted variants emerged as particularly significant due to their enhanced crystallinity and thermal stability. The synthesis of octaphenylsilsesquioxane represented a milestone, as its bulky phenyl groups facilitated the isolation of the T8 isomer with exceptional purity through fractional crystallization techniques [1] [4]. This development unlocked systematic studies of structure-property relationships in precisely defined siloxane architectures, catalyzing the evolution of POSS chemistry from laboratory curiosity to applied nanotechnology.
Polyhedral oligomeric silsesquioxanes exhibit diverse structural geometries classified by their silicon-oxygen framework topology. These range from completely condensed cages (T₈, T₁₀, T₁₂) to partially open structures (T₇, T₆) with silanol groups [1] [5]. Octaphenylsilsesquioxane belongs to the T₈ classification, characterized by a cubic cage structure with Oh symmetry and the formula (C₆H₅)₈Si₈O₁₂. This architecture positions each silicon atom at a tetrahedral vertex, bonded to three bridging oxygen atoms and one peripheral phenyl group [1] [6]. The Si-O bond lengths in this configuration range between 1.55–1.65 Å, while the Si-O-Si angles span 145–152°, accommodating the tetrahedral geometry at silicon centers [1]. Within the POSS family, OPS is distinguished by its complete phenyl functionalization and high symmetry, which facilitates crystallization and precise structural characterization. This contrasts with incompletely condensed silsesquioxanes (e.g., trisilanols like Cy₇Si₇O₉(OH)₃), which offer different reactivity profiles but lack the structural perfection of the T₈ cage [1]. The steric bulk of the phenyl groups stabilizes the structure against rearrangement, distinguishing it from more reactive hydrido or alkyl variants that undergo acid-catalyzed transformations (e.g., T₈ to T₁₀ conversions) [1] [8].
Table 2: Structural Parameters of Octaphenylsilsesquioxane and Related POSS Cages
Structural Feature | Value in OPS | Comparison to Other POSS |
---|---|---|
Cage Symmetry | Oh (cubic) | Higher than irregular T₁₀/T₁₂ cages |
Si-O Bond Length | 1.55–1.65 Å | Consistent across silsesquioxanes |
Si-O-Si Angle | 145–152° | Broader than in silica glass (140–145°) |
Peripheral Groups | Phenyl (C₆H₅) | More sterically bulky than methyl/H |
Condensation Degree | Fully condensed (T₈) | Unlike partially open T₇ structures |
Octaphenylsilsesquioxane serves as a molecular cornerstone in hybrid material design due to its dual nature—combining processability and organic compatibility with inorganic-derived thermal and mechanical stability. Its phenyl periphery enables facile integration into organic polymers through π-π interactions or direct covalent bonding, while the nanoscale silica core provides reinforcement at the molecular level [1] [3]. This synergy manifests in several high-impact applications:
Porous Framework Construction: OPS functions as rigid building blocks for microporous and mesoporous hybrid frameworks. When iodinated to form octaiodophenylsilsesquioxane (I₈OPS), it participates in Suzuki cross-coupling reactions with aryl diboronic acids to yield materials like PAF-12. This framework exhibits a type IV argon adsorption isotherm characteristic of mesoporous materials, with hierarchical pore structures and exceptional thermal stability above 400°C [3]. The cubic symmetry of OPS directs the formation of zeolite-like topologies (e.g., LTA and ACO nets), while the extended organic linkers enable pore size engineering into the mesoporous domain (2–50 nm), overcoming the intrinsic microporosity limitations of purely organic frameworks [3].
Energetic Materials Additive: In propellant formulations, OPS acts as a high-efficiency erosion inhibitor. Its decomposition during combustion absorbs energy, reducing flame temperatures and thermal erosion. Simultaneously, it generates a protective nano-silica layer on gun barrels that mitigates mechanical wear from high-velocity gases. Remarkably, OPS demonstrates twice the erosion reduction efficiency of conventional additives like titanium dioxide or talc, while minimizing the loss of propellant force—a critical advantage for ballistic performance [7].
Electronics and Optics Precursor: The structural precision of OPS allows its use as a model compound for studying structure-property relationships in dielectric materials. Its derivatives serve as precursors for spin-on-glass dielectrics with low dielectric constants (κ < 2.6), high thermal stability (>400°C), and excellent planarization properties for semiconductor devices. The phenyl groups can be functionalized with photoactive moieties (e.g., epoxies, bromoaromatics) to create silsesquioxane-based photoresists or light-emitting materials, leveraging the cage structure to prevent aggregation-induced quenching of luminescence [1].
Table 3: Key Applications of Octaphenylsilsesquioxane in Hybrid Materials
Application Domain | Function of OPS | Performance Advantage | Reference |
---|---|---|---|
Micro-Mesoporous Frameworks | Nanobuilding block for PAF synthesis | Surface area >500 m²/g; thermal stability >400°C | [3] |
Low-Erosion Propellants | Combustion modifier & protective layer former | 2× erosion reduction vs. TiO₂; minimal force loss | [7] |
Polymer Nanocomposites | Molecular reinforcement filler | Increased Tg; reduced flammability; retained processability | [1] [5] |
Dielectric Materials | Low-κ spin-on-glass precursor | Dielectric constant <2.6; high planarization | [1] |
The versatility of octaphenylsilsesquioxane stems from its chemical robustness and synthetic accessibility. Commercial synthesis typically involves hydrolytic condensation of phenyltrichlorosilane (C₆H₅SiCl₃), with optimized procedures achieving yields >90% [1] [4]. Post-synthetic modifications, particularly electrophilic aromatic substitution or halogenation at the para positions of phenyl rings, enable the installation of diverse functional groups (iodo, nitro, amino) for further chemical elaboration [3] [9]. This functionalization capacity, combined with the thermal resilience imparted by the inorganic core, establishes OPS as an indispensable platform for next-generation hybrid materials spanning aerospace, energy storage, and microelectronics.
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: